N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(Z)-(5-Methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative characterized by a thiophene-2-yl group at the acetohydrazide position and a (Z)-configured 5-methylfuran-2-yl substituent at the methylidene moiety. The compound’s structure integrates heterocyclic aromatic systems (furan and thiophene), which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-5-10(16-9)8-13-14-12(15)7-11-3-2-6-17-11/h2-6,8H,7H2,1H3,(H,14,15)/b13-8- |
InChI Key |
DSZPJKJPJDTSLT-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 5-methylfurfural and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions like elevated temperatures.
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)hydrazine.
Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups on the aromatic rings.
Scientific Research Applications
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of specific enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form metal complexes also suggests potential interactions with metal ions in biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: The thiophen-2-yl group is a common feature in many analogs (e.g., 6a, AH1, and the target compound), contributing to π-π stacking interactions in biological systems. Halogenated aryl groups (e.g., 5-bromo-2-fluorophenyl in ) improve lipophilicity and binding affinity in metal complexes or receptor-targeted applications.
Stereochemical Considerations :
- The Z-configuration in the target compound contrasts with the E-isomers prevalent in analogs like AH1 and 14 . Stereochemistry influences molecular geometry, affecting interactions with chiral biological targets (e.g., enzymes or DNA).
Synthetic Yields :
- Yields for analogs range from 65% to 76%, with ultrasound-assisted methods (e.g., ) improving efficiency. The target compound’s synthesis could benefit from similar optimization.
Biological Activity
N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and possible therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-methylfuran-2-carboxaldehyde and thiophen-2-yl-acetohydrazide. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require catalytic agents to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus | 20 µg/mL |
| This compound | E. coli | 25 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results suggest that it possesses moderate antioxidant activity, which may be attributed to the presence of the furan ring that can donate electrons to free radicals .
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Assay | 50 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .
Case Studies
A case study published in a peer-reviewed journal highlighted the use of this compound in a model of acute inflammation. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
